molecular formula C17H17N3O3 B14775992 Lenalidomide-C2-alkyne

Lenalidomide-C2-alkyne

Cat. No.: B14775992
M. Wt: 311.33 g/mol
InChI Key: KGRRSLOGXAKFHT-UHFFFAOYSA-N
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Description

Lenalidomide-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide itself is an analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse effects. The addition of an alkyne group to lenalidomide introduces unique chemical properties that can be exploited for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C2-alkyne typically involves the modification of the lenalidomide molecule to introduce the alkyne group. One common method involves the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor. The alkyne group can then be introduced through a series of reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes the use of green chemistry principles to minimize environmental impact and the implementation of continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C2-alkyne undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetylide, hydrogen gas with palladium catalysts, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carbonyl compounds, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Lenalidomide-C2-alkyne has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Lenalidomide-C2-alkyne involves its interaction with molecular targets such as cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific proteins, which can modulate various cellular pathways. The alkyne group may enhance these interactions by providing additional binding sites or altering the compound’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the alkyne group, which introduces additional chemical reactivity and potential for modification. This makes it a valuable tool for chemical biology and medicinal chemistry research, as it can be used to probe biological systems and develop new therapeutic agents .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-[7-(but-3-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H17N3O3/c1-2-3-9-18-13-6-4-5-11-12(13)10-20(17(11)23)14-7-8-15(21)19-16(14)22/h1,4-6,14,18H,3,7-10H2,(H,19,21,22)

InChI Key

KGRRSLOGXAKFHT-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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